![molecular formula C21H19ClN2O4S B7698472 N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7698472.png)
N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide
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Overview
Description
N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide is a complex organic compound characterized by its unique chemical structure This compound features a benzamide core with a 4-chlorobenzylsulfamoyl and a 2-methoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the 4-chlorobenzylsulfamoyl intermediate, which is then coupled with a 2-methoxyphenylbenzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(4-chlorobenzyl)sulfamoyl]-2-methoxyphenyl}benzamide: shares structural similarities with other sulfonamide and benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfamoyl]-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-12-11-18(13-19(20)24-21(25)16-5-3-2-4-6-16)29(26,27)23-14-15-7-9-17(22)10-8-15/h2-13,23H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDKCQMEQFKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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